molecular formula C7H6BrN3S B15275780 3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine

3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine

Cat. No.: B15275780
M. Wt: 244.11 g/mol
InChI Key: AQNDQNYTAAOMGX-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions. One common method involves the condensation of 3-bromothiophene-2-carbaldehyde with hydrazine hydrate in the presence of glacial acetic acid to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but often include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromothiophen-2-YL)-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C7H6BrN3S

Molecular Weight

244.11 g/mol

IUPAC Name

5-(3-bromothiophen-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H6BrN3S/c8-4-1-2-12-7(4)5-3-6(9)11-10-5/h1-3H,(H3,9,10,11)

InChI Key

AQNDQNYTAAOMGX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=CC(=NN2)N

Origin of Product

United States

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